Oxycarboxin

Catalog No.
S593066
CAS No.
5259-88-1
M.F
C12H13NO4S
M. Wt
267.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxycarboxin

CAS Number

5259-88-1

Product Name

Oxycarboxin

IUPAC Name

6-methyl-4,4-dioxo-N-phenyl-2,3-dihydro-1,4-oxathiine-5-carboxamide

Molecular Formula

C12H13NO4S

Molecular Weight

267.3 g/mol

InChI

InChI=1S/C12H13NO4S/c1-9-11(18(15,16)8-7-17-9)12(14)13-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,13,14)

InChI Key

AMEKQAFGQBKLKX-UHFFFAOYSA-N

SMILES

CC1=C(S(=O)(=O)CCO1)C(=O)NC2=CC=CC=C2

Solubility

0.00 M
In water, 1,400 mg/L at 25 °C
83.7 g/L in acetone, 8.8 g/L in hexane
38 [ug/mL]

Synonyms

5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilide 4,4-dioxide, oxycarboxin, Plantvax

Canonical SMILES

CC1=C(S(=O)(=O)CCO1)C(=O)NC2=CC=CC=C2

Fungicidal Properties and Mode of Action:

  • Oxycarboxin is a well-established fungicide that effectively controls various fungal diseases in plants, particularly those caused by Ascomycota fungi [].
  • Research has shown it disrupts fungal cell division by inhibiting nucleic acid synthesis [].
  • Understanding its mode of action helps scientists develop strategies to combat fungicide resistance in fungal populations [].

Exploration of Antibacterial Activity:

  • Recent studies have investigated the potential antibacterial properties of oxycarboxin.
  • Some research suggests it exhibits activity against certain bacterial strains, including those resistant to conventional antibiotics [].
  • However, further research is needed to determine its efficacy and safety for potential use as an antibacterial agent.

Role in Plant-Microbe Interactions:

  • Scientific research explores how oxycarboxin might influence plant-microbe interactions beyond its direct fungicidal effect.
  • Studies suggest it can alter the composition of the plant microbiome, potentially impacting plant growth and defense mechanisms against pathogens [].
  • Understanding these interactions is crucial for developing sustainable agricultural practices.

Environmental Fate and Degradation:

  • Research on oxycarboxin's environmental fate and degradation is essential for ensuring its safe use in agriculture.
  • Studies examine its breakdown in soil and water, potential for leaching, and impact on non-target organisms [].
  • This information helps develop regulations and best practices for oxycarboxin application to minimize environmental risks.

Development of Novel Fungicides:

  • Oxycarboxin serves as a model molecule for developing new fungicides with improved properties.
  • Researchers study its structure and activity to design new fungicides with enhanced efficacy, broader target spectrums, and reduced risk of resistance development [].

Oxycarboxin is an organic compound primarily utilized as a fungicide in agricultural practices. It was first introduced to the market in 1969 by Uniroyal under the brand name Plantvax. The chemical structure of oxycarboxin includes a heterocyclic acid combined with aniline, classifying it as an anilide. Its primary function is to inhibit succinate dehydrogenase, an essential enzyme in the tricarboxylic acid cycle, thus disrupting energy production in target fungi .

Oxycarboxin functions as a systemic fungicide, meaning it is absorbed by the plant and translocated throughout its tissues. Within the fungal cells, it targets the enzyme succinate dehydrogenase (SDHI), a key enzyme in the mitochondrial electron transport chain. By inhibiting SDHI, oxycarboxine disrupts the fungus's ability to produce energy, ultimately leading to cell death [].

, particularly concerning its synthesis and degradation. The primary reaction involves the oxidation of carboxin, which itself is synthesized from ethyl 2-chloroacetoacetate and 2-mercaptoethanol through a series of steps including cyclization and amide formation with aniline. The final step involves treatment with hydrogen peroxide in acetic acid to yield oxycarboxin .

In environmental contexts, oxycarboxin can undergo photolytic degradation when exposed to sunlight, particularly in the presence of organic and inorganic soil components. This degradation process can affect its efficacy and persistence in agricultural settings .

Oxycarboxin exhibits significant biological activity as a fungicide. It operates primarily by inhibiting succinate dehydrogenase, which is crucial for the tricarboxylic acid cycle and electron transport chain in fungi. By blocking this enzyme, oxycarboxin effectively disrupts cellular respiration and energy production, leading to fungal cell death. It is particularly effective against various rust diseases affecting crops such as soybeans .

The synthesis of oxycarboxin involves multiple steps:

  • Formation of Oxathiin: Ethyl 2-chloroacetoacetate reacts with 2-mercaptoethanol in the presence of a base to form a heterocyclic compound.
  • Cyclization: The intermediate undergoes cyclization followed by water removal under acidic conditions.
  • Amidation: The resultant compound is then converted into an amide by reacting with aniline.
  • Oxidation: Finally, treatment with hydrogen peroxide in acetic acid completes the synthesis of oxycarboxin .

Oxycarboxin is primarily used as a fungicide for controlling various fungal diseases in crops, particularly rust diseases on soybeans and other agricultural plants. It is applied at rates ranging from 200 to 400 grams per hectare. Additionally, it has applications in ornamental horticulture and turf management due to its systemic properties and curative action against fungal infections .

Research into the interactions of oxycarboxin with other compounds has indicated its potential effects on non-target organisms and environmental components. Studies have shown that oxycarboxin can transform into other metabolites in soil environments, which may have implications for ecological safety and pesticide management strategies . Further investigation into its interactions with soil components suggests that it may bind to organic matter, influencing its bioavailability and degradation rates .

Oxycarboxin shares structural and functional similarities with several other fungicides. Here are some comparable compounds:

Compound NameStructure TypeMechanism of ActionUnique Features
CarboxinAnilideInhibits succinate dehydrogenasePrecursor to oxycarboxin
TebuconazoleTriazoleInhibits sterol biosynthesisBroad-spectrum fungicide
AzoxystrobinStrobilurinInhibits mitochondrial respirationSystemic action across various crops
PropiconazoleTriazoleInhibits sterol biosynthesisEffective against a wide range of fungi

Uniqueness of Oxycarboxin: Oxycarboxin's unique mechanism as a succinate dehydrogenase inhibitor distinguishes it from many other fungicides that target different pathways such as sterol biosynthesis or mitochondrial respiration. This specificity can make oxycarboxin particularly effective against certain fungal pathogens that have developed resistance to other classes of fungicides .

Color/Form

OFF-WHITE CRYSTALS
White solid

XLogP3

0.7

Flash Point

219 °C

Density

1.41 g/cu cm

LogP

0.77 (LogP)
log Kow = 0.772

Melting Point

120.0 °C
119.5 to 121.5 °C

UNII

NPU5GBN17X

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

Oxycarboxin inhibited the growth of rhizobia in vitro at concentration of 19 ug/mL. Growth inhibition appeared to be primarily due to inhibition of respiration. The effect of oxycarboxin was more pronounced on RNA. Inhibition was transitory and the bacterium overcame this initial inhibition without mutation.
/Oxycarboxin inhibits/ oxidative metabolism and succinic dehydrogenase in mitochondria of liver and bone.
Oxycarboxin inhibits oxidative metabolism and specifically succinate dehydrogenase activity in both fungal and vertebrate mitochondria, but the potency was much higher against the enzyme from the target species (Rhizoctonia solani, I50 = 6.8 uM; Ustilago maydis, I50 = 8.0 uM) than vertebrates (rat and mouse liver , I50 = 50-100 uM). It is less potent than carboxin as an inhibitor of complex II in both fungi and vertebrates.

Vapor Pressure

4.20e-08 mmHg
4.2X10-8 mm Hg

Pictograms

Irritant

Irritant

Other CAS

5259-88-1

Wikipedia

Oxycarboxin

Biological Half Life

The half-life of oxycarboxin in soil is 2-8 weeks with the most prominent metabolites resulting from the opening of the oxathiin ring.

Use Classification

Agrochemicals -> Fungicides
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

Oxycarboxin is produced by oxidation of oxathiin, which is prepared by reaction of acetoacetanilide with sulfonyl chloride, followed by treatment with a potassium hydroxide solution and then with 2-mercaptoethanol.
BY OXIDATION OF VITAVAX WITH HYDROGEN PEROXIDE.

General Manufacturing Information

In the U.S., there are two products containing oxycarboxin: A technical product and an end-use product. Both products are supported by Crompton Corporation. The single oxycarboxin end-use product (Plantvax 75W, EPA Registration Number 400-144) is a wettable powder fungicide to be used as a foliar spray for control of rust diseases of ornamentals grown in enclosed commercial structures such as greenhouses, shadehouses and interiorscapes. It can only be applied by commercial applicators utilizing hand held equipment.
INTRODUCED IN 1966 BY UNIROYAL AS AN EXPERIMENTAL SYSTEMIC SEED TREATMENT FUNGICIDE. FIRST DESCRIBED BY B VON SCHMELING & M KULKA, SCI 152: 659 (1966); ... US PATENTS 3,399,214 & 3,402,241. ... INCOMPATIBILITIES: COMPATIBLE WITH ALL BUT HIGHLY ACIDIC OR BASIC PESTICIDES. EFFECTIVE SYSTEMIC FUNGICIDE THAT CONTROLS BY SEED, SOIL, OR FOLIAR TREATMENT THE RUSTS OF SMALL GRAINS, VEGETABLES & ORNAMENTALS. SUGGESTED RATES 1.5 TO 4.0 LB PER ACRE FOR FOLIAR AND SOIL TREATMENTS.

Analytic Laboratory Methods

A PROCEDURE FOR DETERMINATION OF TECHNICAL OXYCARBOXIN IN COMMERCIAL PRODUCTS BY INFRARED SPECTROPHOTOMETRY IS PRESENTED. CHLOROFORM WAS USED AS THE SOLVENT. A GLC PROCEDURE FOR QUALITATIVE ANALYSIS WAS ALSO EMPLOYED.
GLC METHOD USING NITROGEN SELECTIVE DETECTOR IS DESCRIBED FOR DETERMINATION OF OXYCARBOXIN RESIDUES IN GRAINS.
NINETY FIVE PESTICIDAL & RELATED COMPOUNDS, INCL OXYCARBOXIN, WERE CLASSIFIED BASED ON RF VALUES ON TLC.
PHENYLAMIDE PESTICIDES INCLUDING OXYCARBOXIN WERE DETERMINED IN NATURAL WATER BY ACID HYDROLYSIS, FOLLOWED BY DIAZOTIZATION OF THE RESULTING ANILINES, & COUPLING WITH ALPHA-NAPHTHOL TO YIELD AZO DYES. COLORIMETRY WAS CARRIED OUT. SENSITIVITY WAS 0.02 MG/L.
Product analysis by hplc or by i.r. spectrometry ... Residue analysis by hydrolysis and determination of the aniline so formed by glc

Storage Conditions

Store in cool, dry, well-ventilated, secure area out of reach of children and animals.

Stability Shelf Life

Stable at 55 °C for 18 days. Hydrolysis DT50 44 days (pH 6, 25 °C).
Stable, except under highly acidic or highly alkaline conditions

Dates

Modify: 2023-08-15

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